molecular formula C15H17NO3 B1325401 2-(4-Pentyloxybenzoyl)oxazole CAS No. 898760-26-4

2-(4-Pentyloxybenzoyl)oxazole

Cat. No.: B1325401
CAS No.: 898760-26-4
M. Wt: 259.3 g/mol
InChI Key: IXJZHHIRKAETJB-UHFFFAOYSA-N
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Description

2-(4-Pentyloxybenzoyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-pentyloxybenzoyl group.

Biochemical Analysis

Biochemical Properties

2-(4-Pentyloxybenzoyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to exhibit antibacterial, anticancer, and anti-inflammatory properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of their biochemical pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, oxazole derivatives have been reported to modulate the activity of tyrosine kinases, which are crucial for cell signaling and growth . Additionally, this compound may affect the expression of genes involved in inflammatory responses, thereby altering cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, oxazole compounds have been found to interact with DNA, influencing gene expression and cellular processes . The binding interactions of this compound with enzymes and receptors can result in changes in their conformation and activity, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that oxazole derivatives can undergo nucleophilic fragmentation under certain conditions, affecting their stability and activity . Long-term exposure to this compound in in vitro and in vivo studies may reveal changes in cellular behavior and function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. Oxazole derivatives have been shown to affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis . The metabolic pathways of this compound can provide insights into its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound in specific tissues or cellular compartments can influence its therapeutic effects and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. This compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Targeting signals or post-translational modifications can influence the localization of this compound, affecting its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pentyloxybenzoyl)oxazole typically involves the condensation of 4-pentyloxybenzoyl chloride with 2-aminooxazole. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the oxazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Pentyloxybenzoyl)oxazole undergoes various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.

    Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Pentyloxybenzoyl)oxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Pentyloxybenzoyl)oxazole involves its interaction with biological targets, such as enzymes and receptors. The oxazole ring can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

  • 2-(4-Methoxybenzoyl)oxazole
  • 2-(4-Ethoxybenzoyl)oxazole
  • 2-(4-Butoxybenzoyl)oxazole

Comparison: 2-(4-Pentyloxybenzoyl)oxazole is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties. Compared to its analogs with shorter alkoxy chains, it may exhibit different solubility, stability, and biological activity profiles .

Properties

IUPAC Name

1,3-oxazol-2-yl-(4-pentoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-3-4-10-18-13-7-5-12(6-8-13)14(17)15-16-9-11-19-15/h5-9,11H,2-4,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJZHHIRKAETJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642100
Record name (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-26-4
Record name 2-Oxazolyl[4-(pentyloxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,3-Oxazol-2-yl)[4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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